molecular formula C10H8ClF3O B8797831 Benzenepropanal, 3-chloro-4-(trifluoromethyl)- (or 3-(3-Chloro-4-trifluoromethylphenyl)propionaldehyde )

Benzenepropanal, 3-chloro-4-(trifluoromethyl)- (or 3-(3-Chloro-4-trifluoromethylphenyl)propionaldehyde )

Cat. No.: B8797831
M. Wt: 236.62 g/mol
InChI Key: YUBIEDKPCPMEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 3-chloro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method starts with the nitration of 1-chlorine-2-trifluoromethylbenzene, followed by hydrogenation reduction and salification to obtain 4-chlorine-3-trifluoromethyl aniline hydrochloride . This intermediate can then be further reacted to introduce the propionaldehyde group.

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. The nitration reaction is typically carried out under controlled temperatures, and the reduction step is performed at room temperature to avoid the need for specialized equipment .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanal, 3-chloro-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorine and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: 3-(3-Chloro-4-trifluoromethylphenyl)propionic acid.

    Reduction: 3-(3-Chloro-4-trifluoromethylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenepropanal, 3-chloro-4-(trifluoromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanal, 3-chloro-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Benzenepropanal, 4-chloro-3-(trifluoromethyl)-
  • Benzenepropanal, 3-chloro-4-(difluoromethyl)-
  • Benzenepropanal, 3-chloro-4-(methyl)-

Comparison: Benzenepropanal, 3-chloro-4-(trifluoromethyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects and ability to enhance metabolic stability and bioavailability in pharmaceutical compounds . This makes it more versatile and potentially more effective in various applications compared to its analogs.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

3-[3-chloro-4-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H8ClF3O/c11-9-6-7(2-1-5-15)3-4-8(9)10(12,13)14/h3-6H,1-2H2

InChI Key

YUBIEDKPCPMEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC=O)Cl)C(F)(F)F

Origin of Product

United States

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